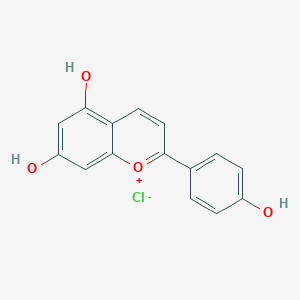
Apigeninidin
Cat. No. B191520
Key on ui cas rn:
1151-98-0
M. Wt: 290.70 g/mol
InChI Key: GYQDOAKHUGURPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04105675
Procedure details


A mixture of 500 mg 4', 5,7-triacetoxyflavan, 750 mg chloranil, 25 ml acetic acid, 5 ml H2O and 1.5 ml 6 N HCl was heated with stirring at 100° for 1 hour. After cooling in ice, the solution was diluted to 250 ml with 0.01 N HCl in MeOH and passed through a 4.5 × 10 cm column of acid-treated POLYCAR AT[1] (slurry packed) (POLYCLAR AT is a trademark for polyvinylpyrollidine sold by G.A.F.). The column was washed with a second 250 ml of 0.01 N HCl in methanol and the combined eluants concentrated on a rotary evaporator to 25 ml. This solution was then freeze dried to give a red-orange solid. After washing twice with 10 ml ethyl acetate to remove unreacted chloranil, there was obtained 144 mg (36% yield) of crude apigeninidin chloride (E1% (476 nm) = 840). A sample of purified material recrystallized from EtOH-4 N CHl had E1% (476 nm) = 1010 and was identical by IR (KBr) and TLC (cellulose) comparison with an authentic sample prepared by Robinson's procedure [2] ; the yield of purified material was 30%.
Name
4', 5,7-triacetoxyflavan
Quantity
500 mg
Type
reactant
Reaction Step One






[Compound]
Name
polyvinylpyrollidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Yield
36%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:28]=[CH:27][C:8]([CH:9]2[CH2:18][CH2:17][C:16]3[C:11](=[CH:12][C:13]([O:23]C(=O)C)=[CH:14][C:15]=3[O:19]C(=O)C)[O:10]2)=[CH:7][CH:6]=1)(=O)C.C1(Cl)C(=O)C([Cl:37])=C(Cl)C(=O)C=1Cl.C(O)(=O)C.C=CN1C(=O)CCC1>Cl.CO.O>[CH:27]1[C:8]([C:9]2[CH:18]=[CH:17][C:16]3[C:11](=[CH:12][C:13]([OH:23])=[CH:14][C:15]=3[OH:19])[O+:10]=2)=[CH:7][CH:6]=[C:5]([OH:4])[CH:28]=1.[Cl-:37] |f:7.8|
|
Inputs


Step One
|
Name
|
4', 5,7-triacetoxyflavan
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C2OC3=CC(=CC(=C3CC2)OC(C)=O)OC(C)=O)C=C1
|
|
Name
|
|
|
Quantity
|
750 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CN1CCCC1=O
|
Step Three
[Compound]
|
Name
|
polyvinylpyrollidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at 100° for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling in ice
|
WASH
|
Type
|
WASH
|
|
Details
|
The column was washed with a second 250 ml of 0.01 N HCl in methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined eluants concentrated on a rotary evaporator to 25 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solution was then freeze dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red-orange solid
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing twice with 10 ml ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove unreacted chloranil
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 144 mg | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
